

Technical Support Center: High-Nickel Cathode Engineering (LNO-Mn-Ti)

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Compound of Interest

Compound Name: Lithium nickel oxide (LiNiO₂)

CAS No.: 12031-65-1

Cat. No.: B084299

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Topic: Co-doping of LiNiO₂ (LNO) with Manganese (Mn) and Titanium (Ti). Role: Senior Application Scientist Status: Active Support

Introduction: The LNO-Mn-Ti Advantage

Welcome to the technical support hub for High-Nickel Layered Oxide development. You are likely here because pure LiNiO₂ (LNO) offers high theoretical capacity (~275 mAh/g) but fails in practical application due to Jahn-Teller distortion, Li⁺/Ni²⁺ cation mixing, and thermal instability.

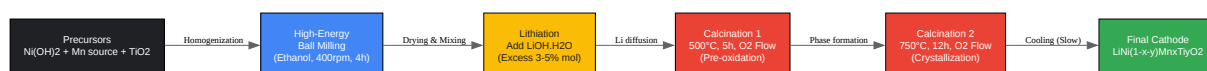
This guide addresses the Mn-Ti Co-doping strategy. This is not a random mixture; it is a precision engineering approach:

- Titanium (Ti⁴⁺): Acts as a "pillar." Its strong Ti-O bond (672 kJ/mol vs. Ni-O 382 kJ/mol) suppresses the detrimental H2 → H3 phase transition and expands the Li-slab space for faster kinetics [1, 2].
- Manganese (Mn⁴⁺): Provides thermal stability and structural integrity, preventing microcracking during the deep delithiation of Nickel [3].

Module 1: Synthesis Protocol (Hybrid Solid-State)

The most common failure point is the synthesis method. Simple physical mixing often leads to phase segregation. We recommend a Hybrid Precursor Method to ensure atomic-level homogeneity.

Workflow Visualization



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Figure 1: Optimized hybrid solid-state synthesis workflow for Mn-Ti co-doped LNO.

Step-by-Step Protocol

- Stoichiometric Calculation: Target composition
 - Critical: Use $\text{LiOH}\cdot\text{H}_2\text{O}$ rather than Li_2CO_3 for high-Ni content to lower the melting point and facilitate diffusion. Add 5% molar excess Li to compensate for volatilization at high temperatures [4].
- Precursor Mixing: Ball mill stoichiometric
,
, and nano-
(anatase) with ethanol.
- Two-Step Calcination (Oxygen Flow Required):
 - Step 1 (500°C): Allows Li to melt and diffuse into the transition metal layers without aggressive evaporation.

- Step 2 (750°C): The crystallization phase.
- Warning: Do not exceed 800°C. High temperatures trigger Li volatilization, leading to rock-salt phase formation (NiO) on the surface [1].

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes observed in electrochemical data.

Q1: My initial discharge capacity is low (<180 mAh/g), and the XRD shows split peaks. What is wrong?

Diagnosis: High Cation Mixing (Li⁺/Ni²⁺ Disorder). Mechanism:

(0.69 Å) has a similar ionic radius to

(0.76 Å). If synthesis temperature is too high or Li is deficient,

migrates into the Li-layer, blocking diffusion paths. Corrective Action:

- Check XRD: Calculate the intensity ratio of
.
 - Standard: Ratio < 1.2 indicates severe cation mixing.
 - Target: A well-ordered Mn-Ti doped LNO should have a ratio > 1.3 [5].
- Process Adjustment: Increase the
flow rate during calcination.
needs to be oxidized to
. Insufficient oxygen keeps Ni in the 2+ state, promoting disorder.

Q2: The battery cycles well for 50 cycles, then capacity "dives" rapidly. Why?

Diagnosis: H2-H3 Phase Transition Induced Microcracking. Mechanism: Pure LNO undergoes a severe volume contraction (~2.7%) during the H2 → H3 phase transition at high voltage (>4.1V). This mechanical stress cracks secondary particles, disconnecting them electrically.

The Mn-Ti Fix:

- Ti Doping: The strong Ti-O bond acts as a "pillar," suppressing the abrupt lattice collapse.
- Verification: If your capacity fades, your Ti doping might be inhomogeneous. Use EDS mapping to ensure Ti is not clustered as impurities but is doped into the lattice.

Q3: Why is the rate capability poor (low capacity at 5C)?

Diagnosis: Surface Rock-Salt Phase or Electronic Insulation. Mechanism: While Ti improves ionic conductivity by expanding the c-axis (slab spacing), excess Ti or Mn on the surface can form insulating oxides. Corrective Action:

- Optimize Ti Content: Ti doping > 5 mol% often reduces electronic conductivity. Keep Ti between 2-3 mol% for optimal rate performance [1, 6].
- Check Surface: Perform XPS.[1] If you see high
on the surface, your calcination cooling rate was too slow, allowing surface reduction.

Module 3: Performance Benchmarking

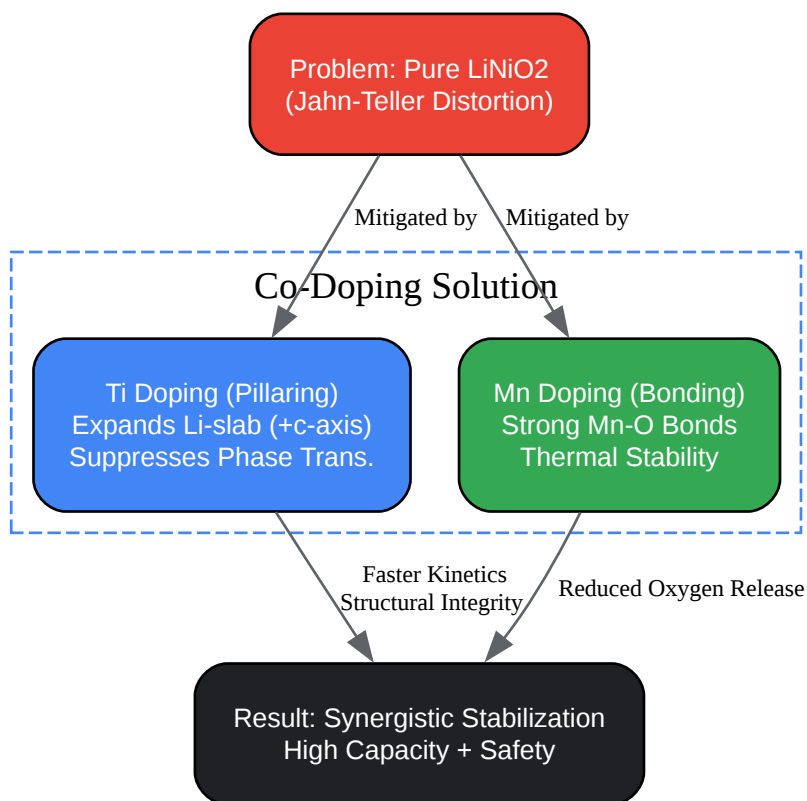
Use this table to validate your experimental results against literature standards for

(or similar stoichiometries).

Metric	Undoped LiNiO ₂	Mn-Ti Co-doped LNO	Why the improvement?
Initial Capacity (0.1C)	~200-220 mAh/g	190-210 mAh/g	Slight drop due to inactive Ti/Mn, but stability increases.
Capacity Retention (100 cyc)	< 60%	> 85-90%	Suppression of H2-H3 phase transition [1].
Cation Mixing (XRD)	High ()	Low ()	Ti stabilizes Ni in 3+ state; Mn stabilizes lattice.
Thermal Onset Temp	~200°C	> 230°C	Stronger Mn-O and Ti-O bond energies.

Module 4: Mechanistic Visualization

Understanding why this works is crucial for experimental design.



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Figure 2: Synergistic mechanism of Ti (kinetic/structural pillar) and Mn (thermal stabilizer).

References

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